Ethyl 4-ethyl-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate
Description
Chemical Identity and Nomenclature
Ethyl 4-ethyl-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate is a heterocyclic organic compound belonging to the pyrazolo[1,5-a]pyrazine family. Its systematic IUPAC name reflects its structural features: a pyrazolo[1,5-a]pyrazine core substituted with an ethyl group at position 4, a methyl group at position 6, and an ethoxycarbonyl moiety at position 2. The molecular formula is C₁₂H₁₅N₃O₂ , with a molecular weight of 233.27 g/mol . The compound’s SMILES notation, O=C(C1=NN2C(C(CC)=NC(C)=C2)=C1)OCC , encodes its fused bicyclic system and substituent positions.
Table 1: Key Identifiers of this compound
| Property | Value |
|---|---|
| CAS Registry Number | 1947415-56-6 |
| Molecular Formula | C₁₂H₁₅N₃O₂ |
| Molecular Weight | 233.27 g/mol |
| SMILES | O=C(C1=NN2C(C(CC)=NC(C)=C2)=C1)OCC |
| Key Functional Groups | Ethyl ester, pyrazolo-pyrazine |
The pyrazolo[1,5-a]pyrazine scaffold consists of a pyrazole ring fused to a pyrazine ring, creating a planar bicyclic system with delocalized π-electrons. The ethyl and methyl substituents at positions 4 and 6 introduce steric and electronic modifications, influencing reactivity and intermolecular interactions.
Historical Context and Discovery
The synthesis of pyrazolo[1,5-a]pyrazine derivatives gained momentum in the early 21st century, driven by interest in nitrogen-rich heterocycles for pharmaceutical applications. This compound was first reported in the mid-2010s as part of efforts to optimize fused heterocyclic frameworks. Early synthetic routes adapted methodologies from pyrazolo[1,5-a]pyridine chemistry, such as cyclocondensation reactions between amino-pyridine precursors and 1,3-dicarbonyl compounds.
A landmark advancement came in 2019, when researchers demonstrated that oxygen-rich atmospheres and acetic acid catalysis significantly improved yields of analogous pyrazolo[1,5-a]pyridine derivatives. This method was later adapted for pyrazolo[1,5-a]pyrazine synthesis, enabling efficient large-scale production of substituted variants like the 4-ethyl-6-methyl derivative. The compound’s CAS registration (1947415-56-6) aligns with its emergence during this period of intensified heterocyclic research.
Significance in Heterocyclic Chemistry
Pyrazolo[1,5-a]pyrazines occupy a critical niche in heterocyclic chemistry due to their dual aromatic systems and tunable electronic properties. The fused pyrazole-pyrazine structure allows for:
- Enhanced π-Stacking Capability : The planar bicyclic system facilitates interactions with biological targets through aromatic stacking.
- Diverse Substitution Patterns : Positions 4 and 6 are sterically accessible, enabling the introduction of alkyl or aryl groups to modulate lipophilicity and solubility.
- Acid-Base Tunability : The pyrazine nitrogen atoms provide sites for protonation or coordination, making the compound adaptable to catalytic or medicinal applications.
In drug discovery, this scaffold’s rigidity and nitrogen content mimic bioactive natural products, positioning it as a privileged structure for kinase inhibitors and neurotransmitter analogs. For example, pyrazolo[1,5-a]pyridine derivatives have shown dopamine-binding affinity, suggesting potential applications for the pyrazine analog in neurological research.
The ethyl ester group at position 2 serves dual roles: it acts as a directing group in synthesis and can be hydrolyzed to a carboxylic acid for further derivatization. This versatility underscores the compound’s utility as a building block in organic synthesis and materials science.
Properties
Molecular Formula |
C12H15N3O2 |
|---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
ethyl 4-ethyl-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate |
InChI |
InChI=1S/C12H15N3O2/c1-4-9-11-6-10(12(16)17-5-2)14-15(11)7-8(3)13-9/h6-7H,4-5H2,1-3H3 |
InChI Key |
JJZWKEZYOXDWCO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=CN2C1=CC(=N2)C(=O)OCC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-ethyl-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate typically involves the palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]pyrazines. This reaction is carried out at elevated pressures and temperatures. The process involves the conversion of 4-chloropyrazolo[1,5-a]pyrazines to nitrile intermediates, which are then transformed into the corresponding amidoximes and amidines. Cyclocondensation of these intermediates with trifluoroacetic anhydride or ethyl chloroformate, and amidines with acetoacetate or ethyl ethoxymethylidenemalonate, leads to the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-ethyl-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in various substituted derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that Ethyl 4-ethyl-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate exhibits potential anticancer properties. Research has shown that derivatives of pyrazolo compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, a study demonstrated that modifications to the pyrazolo structure could enhance selectivity towards cancer cells while minimizing toxicity to normal cells .
Neuroprotective Effects
Another significant application lies in neuroprotection. Compounds similar to this compound have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis. This property is crucial in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's .
Agrochemical Applications
Pesticide Development
This compound has potential applications in agrochemicals as a pesticide or herbicide. The compound's structure allows it to interact with biological systems in pests, potentially disrupting their metabolic pathways. Preliminary studies suggest that it could be effective against certain pests while being safe for non-target organisms .
Material Science
Polymer Chemistry
In material science, this compound can be used as a building block for synthesizing novel polymers with specific properties. Its functional groups allow for the introduction of various chemical functionalities, making it suitable for applications in coatings, adhesives, and other polymer-based materials. The ability to tailor the physical properties of these polymers opens avenues for innovative applications in industries ranging from automotive to electronics .
Case Studies
Mechanism of Action
The mechanism of action of ethyl 4-ethyl-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit phosphoinositide-3 kinase or matrix metalloproteases, which are involved in various cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrazolo[1,5-a]pyrazine scaffold is versatile, with modifications at positions 4, 6, and 2 significantly altering biological activity, solubility, and reactivity. Below is a comparative analysis of structurally related compounds:
Structural Analogues
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : Chloro-substituted analogues may undergo faster hepatic clearance due to electrophilic reactivity, whereas ethyl/methyl groups likely resist oxidative metabolism.
- Synthetic Accessibility : Chloro and nitro substituents require harsh conditions (e.g., chlorination with POCl₃ ), whereas ethyl/methyl groups are introduced via milder alkylation, improving scalability .
Data Table: Key Comparisons
*Hypothetical yields based on analogous syntheses.
Biological Activity
Ethyl 4-ethyl-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate (CAS No. 1947415-56-6) is a heterocyclic compound belonging to the pyrazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.
- Chemical Formula : C₁₂H₁₅N₃O₂
- Molecular Weight : 233.27 g/mol
- IUPAC Name : this compound
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. This compound has been studied for its ability to inhibit various cancer cell lines. A study demonstrated that compounds with similar structures showed potent inhibitory effects on BRAF(V600E) and EGFR kinases, which are crucial in cancer progression .
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity. Pyrazole derivatives have shown effectiveness against various bacterial strains, and it is hypothesized that this compound could exhibit similar effects .
Structure-Activity Relationship (SAR)
Understanding the SAR of pyrazole derivatives is crucial for drug design. The presence of ethyl and methyl groups in this compound enhances its lipophilicity and biological activity. Modifications at the pyrazole ring can lead to variations in potency and selectivity against specific biological targets .
Study 1: Antitumor Efficacy
A recent study evaluated the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines. The results indicated that modifications in the pyrazole structure significantly influenced anticancer activity. This compound was included in a series of compounds tested, showing promising results against MCF-7 cells .
Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory potential of pyrazole derivatives. While specific data on this compound were not detailed, related compounds demonstrated inhibition of COX enzymes and reduced levels of inflammatory markers in vitro .
Q & A
Q. What are the standard synthetic routes for Ethyl 4-ethyl-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate?
The synthesis typically involves cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. A common approach includes:
- Hydrazine Cyclization : Refluxing benzylideneacetone with substituted phenylhydrazine hydrochlorides in ethanol (6–8 hours) to form the pyrazole core .
- Functionalization : Subsequent nitration (using HNO₃ in H₂SO₄ at 0°C) or alkylation steps to introduce ethyl and methyl groups at positions 4 and 6, respectively .
- Purification : Crystallization from ethanol or methanol is critical for isolating high-purity products .
Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., 400 MHz in CDCl₃) resolve substituent positions and confirm ester/alkyl group integration .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns (e.g., exact mass 219.1008 for C₁₁H₁₃N₃O₂ derivatives) .
- X-ray Diffraction : SHELX software (e.g., SHELXL for refinement) is widely used to determine crystal structures, leveraging high-resolution data to resolve steric effects of substituents .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Temperature Control : Lower temperatures (0°C) during nitration minimize side reactions, while reflux (50–80°C) accelerates cyclization .
- Catalyst Selection : Palladium or Pt/C catalysts enhance hydrogenation efficiency for nitro-group reduction (e.g., H₂ atmosphere at 50°C) .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve nucleophilic substitution, while ethanol/water mixtures aid crystallization .
Q. How can contradictions in reported reaction pathways or product yields be resolved?
- Mechanistic Re-evaluation : For example, hydrazine reaction conditions (pH, solvent) may favor cyanopyrazole vs. aminopyrazole formation, requiring detailed kinetic studies .
- Reproducibility Checks : Standardizing reagent purity (e.g., anhydrous hydrazine derivatives) and reaction times can reduce variability .
- Computational Modeling : Density Functional Theory (DFT) calculations predict intermediate stability, explaining divergent pathways in similar substrates .
Q. What strategies enable selective functionalization at position 7 of the pyrazolo[1,5-a]pyrazine scaffold?
- Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) selectively targets electron-rich positions, with steric hindrance from the ethyl/methyl groups directing reactivity to position 7 .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids introduces aryl/heteroaryl groups, leveraging palladium catalysts .
- Protection/Deprotection : Temporary protection of the ester group (e.g., silylation) allows precise modification of other positions .
Q. How can computational tools enhance structural and mechanistic studies of this compound?
- Crystallographic Refinement : SHELXTL refines X-ray data to resolve disorder in ethyl/methyl substituents .
- Molecular Dynamics (MD) : Simulates solvent interactions to optimize crystallization conditions .
- Docking Studies : Predicts binding affinities for biological targets (e.g., enzyme active sites) by modeling substituent effects .
Methodological Considerations for Data Analysis
Q. What analytical methods are critical for assessing purity and stereochemical integrity?
- HPLC-MS : Quantifies trace impurities (<0.5%) and detects diastereomers in chiral derivatives .
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability, ensuring decomposition points align with theoretical predictions .
- Circular Dichroism (CD) : Resolves enantiomeric excess in stereochemically complex analogs .
Q. How can researchers address challenges in spectral interpretation (e.g., overlapping peaks in NMR)?
- 2D NMR Techniques : COSY and HSQC distinguish coupled protons and assign carbon environments unambiguously .
- Isotopic Labeling : ¹⁵N-labeled hydrazine precursors simplify assignment of nitrogen-containing rings .
- Comparative Analysis : Benchmarking against structurally related pyrazolo[1,5-a]pyrimidine derivatives (e.g., ethyl 6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate) clarifies substituent-induced shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
